molecular formula C24H18FNO5 B11291078 methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

methyl 2-({[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate

Cat. No.: B11291078
M. Wt: 419.4 g/mol
InChI Key: VDHQCESARMSSIK-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorophenyl group, a benzopyran ring, and an amido benzoate moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The amido benzoate moiety can be formed by reacting the benzopyran derivative with an appropriate amine and benzoic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Methyl 2-[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Ethyl 4-fluorobenzoate
  • Methyl 3-fluorobenzoate

Uniqueness

Methyl 2-[3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate is unique due to its specific structural features, including the combination of a fluorophenyl group, a benzopyran ring, and an amido benzoate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H18FNO5

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 2-[[3-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carbonyl]amino]benzoate

InChI

InChI=1S/C24H18FNO5/c1-30-23(28)19-4-2-3-5-20(19)26-22(27)15-8-11-18-16(12-15)13-21(31-24(18)29)14-6-9-17(25)10-7-14/h2-12,21H,13H2,1H3,(H,26,27)

InChI Key

VDHQCESARMSSIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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